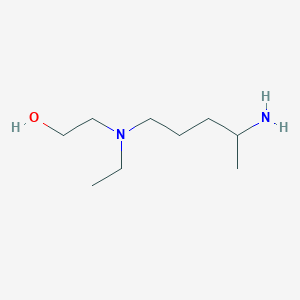

2-((4-Aminopentyl)(ethyl)amino)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-aminopentyl(ethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2O/c1-3-11(7-8-12)6-4-5-9(2)10/h9,12H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVXSSOPXQRCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989592 | |

| Record name | 2-[(4-Aminopentyl)(ethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69559-11-1 | |

| Record name | 2-[(4-Aminopentyl)ethylamino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69559-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminopentyl(ethyl)amino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069559111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Aminopentyl)(ethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminopentyl(ethyl)amino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4-Aminopentyl)ethylamino]ethanol, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79D4A39YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Identity and Properties

2-((4-Aminopentyl)(ethyl)amino)ethanol is a colorless and transparent liquid with the molecular formula C9H22N2O. mallakchemicals.com It is also known by several synonyms, including 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine and Hydroxynovoldiamine. cymitquimica.comchemicalbook.com The molecule possesses a primary amine, a tertiary amine, and a hydroxyl group, which contribute to its reactivity and physical properties. cymitquimica.com The presence of the ethanol (B145695) moiety allows for hydrogen bonding, which influences its solubility in polar solvents. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 174.28 g/mol |

| Density | 0.935 g/cm³ |

| Boiling Point | 263.6 °C |

| Flash Point | 113.2 °C |

Synthesis of 2 4 Aminopentyl Ethyl Amino Ethanol

The synthesis of 2-((4-Aminopentyl)(ethyl)amino)ethanol has been described in the literature, often in the context of its use as an intermediate for more complex molecules. One documented synthesis route involves a multi-step process starting from 5-chloro-2-pentanone. This process includes a carbonyl protection step, reaction with ethylethanolamine, deprotection, and subsequent reductive amination to yield the final product. A total yield of 53.8% with a purity of 99.0% (as determined by gas chromatography) has been reported for this four-step synthesis.

Another described synthesis is part of a continuous flow process for the production of hydroxychloroquine (B89500). google.com In this method, 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime is reduced using a Raney Nickel catalyst in a continuous stirred tank reactor to produce 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. google.com

Applications in Advanced Organic Synthesis

The unique structure of 2-((4-Aminopentyl)(ethyl)amino)ethanol, with its multiple reactive sites, makes it a valuable building block in various synthetic applications.

The presence of both primary amine and hydroxyl functional groups allows this compound to act as a monomer in polymerization reactions. These reactive groups can participate in the formation of polyamides and polyesters, among other polymer types. For instance, amino alcohols are key components in the synthesis of certain degradable poly(ester amide) elastomers. nih.gov While specific research on the polymerization of this compound is not extensively documented in the reviewed literature, its structural motifs are found in monomers used to create polymers with tailored properties. The incorporation of such amino alcohols can influence the thermal stability, mechanical strength, and degradation profiles of the resulting polymers. nih.gov

The potential of this compound as a corrosion inhibitor has been noted. guidechem.com While specific studies on this particular compound are not detailed in the available literature, the effectiveness of other amino alcohols as corrosion inhibitors for steel is well-documented. For example, studies on 2-dimethylaminoethanol (DMAE) have demonstrated its ability to inhibit the corrosion of stainless steel in acidic environments. edlib.netijstm.com

The mechanism of corrosion inhibition by such molecules typically involves the adsorption of the inhibitor onto the metal surface, forming a protective film. edlib.net The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal, leading to the formation of a barrier that slows down the corrosion process.

Table 2: Corrosion Inhibition Efficiency of 2-Dimethylaminoethanol (DMAE) on Stainless Steel in 1 M HCl

| DMAE Concentration (%) | Inhibition Efficiency (%) at 298 K | Inhibition Efficiency (%) at 333 K |

|---|---|---|

| 2.5 | - | - |

| 5.0 | - | - |

| 7.5 | - | 63.84 (after 72h) |

| 10.0 | 70.26 (after 72h) | - |

Data is illustrative of a similar amino alcohol, as specific data for this compound was not found. ijstm.com

The inhibition efficiency of these compounds is often dependent on their concentration and the temperature of the environment. edlib.netijstm.com It is plausible that this compound would exhibit similar corrosion-inhibiting properties due to its structural similarities to other effective amino alcohol inhibitors.

The molecular structure of this compound, which contains both a hydrophilic head (the amino and ethanol (B145695) groups) and a lipophilic tail (the pentyl chain), suggests its potential for use in the synthesis of surfactants. Amino acid-based surfactants are a class of molecules known for their biodegradability and potential antimicrobial properties. ub.eduwhiterose.ac.uk These surfactants can be synthesized by reacting the amino and/or hydroxyl groups of an amino alcohol with hydrophobic molecules like fatty acids or fatty alcohols. ub.edu

Investigations in Biological and Biomedical Research

2-((4-Aminopentyl)(ethyl)amino)ethanol as a Building Block in Drug Discovery

The primary application of this compound in the biomedical field is as a pharmaceutical intermediate or a structural scaffold for synthesizing more complex molecules with therapeutic potential. guidechem.comlookchem.comchemicalbook.com Its chemical structure is incorporated into the development of new drugs, aiming to produce innovative treatments. lookchem.com The compound is notably recognized as a key synthetic intermediate in the production of Hydroxychloroquine (B89500), a well-established antimalarial and antirheumatic drug. humanjournals.com

The synthesis of bioactive compounds from this compound is a critical process in pharmaceutical manufacturing. For instance, its role as the side chain for Hydroxychloroquine is well-documented. One synthetic pathway involves reacting 1-chloro-4-pentanone with 2-ethylamino ethanol (B145695) to form an amino ketone, which then undergoes reductive amination to yield the final side chain structure. gpatindia.com Another documented method starts with 5-chloro-2-pentanone, which undergoes a four-step process including carbonyl protection, reaction with ethyl ethanolamine (B43304), deprotection, and finally, reductive amination to synthesize the target molecule with high purity.

| Starting Material | Key Steps | Resulting Compound | Reference |

|---|---|---|---|

| 1-chloro-4-pentanone and 2-ethylamino ethanol | 1. Formation of amino ketone 2. Reductive amination | 4-((4-(ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-7-chloroquinoline (Hydroxychloroquine) | gpatindia.com |

| 5-chloro-2-pentanone | 1. Carbonyl protection 2. Reaction with ethyl ethanolamine 3. Deprotection 4. Reductive amination | 5-(N-ethyl-N-2-Hydroxyethyl amine)-2-pentylamine |

Structure-Activity Relationship (SAR) studies on drugs derived from this compound, such as Hydroxychloroquine, provide crucial insights into how the chemical structure influences biological activity. The side chain, which is the this compound moiety, is essential for the drug's efficacy.

Key findings from SAR studies on Hydroxychloroquine indicate:

Terminal Amine Group : The tertiary amine at the end of the side chain is considered critical for the compound's antimalarial activity. gpatindia.com

Spacer Length : The length of the carbon chain separating the two nitrogen atoms in the side chain influences the drug's effectiveness against resistant parasite strains. gpatindia.com

Stereochemistry : The chirality of the pentyl group within the side chain affects both the efficacy and toxicity of the final drug. Research has shown that the (R)-enantiomer of Hydroxychloroquine exhibits higher antiviral activity and lower toxicity compared to the (S)-enantiomer in certain in-vitro models. nih.gov

| Structural Feature | Impact on Activity/Property | Reference |

|---|---|---|

| Terminal Tertiary Amine | Essential for antimalarial activity | gpatindia.com |

| Alkyl Spacer Length | Affects activity against resistant parasite strains | gpatindia.com |

| Hydroxyl (-OH) Group | Contributes to lower toxicity | youtube.com |

| Chirality (R-configuration) | Associated with higher antiviral activity and lower toxicity | nih.gov |

Role in Biochemical Probing and Ligand Development

The bifunctional nature of this compound, containing both amine and alcohol groups, makes it a suitable candidate for the development of biochemical probes and ligands. cymitquimica.comscbt.com The primary and tertiary amine groups can engage in various interactions, while the ethanol moiety can form hydrogen bonds, enhancing solubility in polar environments. cymitquimica.com The pentyl chain introduces hydrophobic characteristics that can also influence biological activity and binding. cymitquimica.com These features allow for its use as a scaffold to construct more complex molecules designed to interact with specific biological targets. cymitquimica.com

Derivatives of this compound, particularly Hydroxychloroquine, have been studied for their interactions with various biological targets. The side chain plays a direct role in binding and mechanism of action. For example, in its antimalarial role, the compound is understood to accumulate in the acidic food vacuole of the parasite, where the basic amine groups become protonated, raising the pH and interfering with the parasite's ability to detoxify heme. gpatindia.comdrugbank.com

Computational and spectroscopic studies have further elucidated these interactions. Molecular docking has shown that derivatives can bind to target proteins through a combination of hydrophobic interactions and hydrogen bonds. researchgate.net For instance, the side chain is involved in binding to targets such as the Angiotensin-Converting Enzyme 2 (ACE2) receptor and collagen. researchgate.netnih.govresearchgate.net

| Biological Target | Type of Interaction | Significance | Reference |

|---|---|---|---|

| Parasite Heme Polymerase | pH alteration in lysosome | Inhibition of heme detoxification, leading to parasite death | gpatindia.comdrugbank.com |

| Angiotensin-Converting Enzyme 2 (ACE2) | Hydrogen bonds, Hydrophobic interactions | Potential to interfere with viral entry into host cells | nih.govresearchgate.net |

| Collagen | Hydrophobic interactions, Hydrogen bonds | Relevant for treatment of connective tissue diseases | researchgate.net |

| α1D-adrenergic receptor (α1D-AR) | Direct binding | May affect anti-inflammatory responses | nih.gov |

The functional groups within this compound present opportunities for its use in developing biochemical assays and analytical tools. Amino alcohols as a class are valuable as reagents and standards in analytical chemistry techniques like chromatography and spectroscopy. scbt.com The presence of reactive amine and hydroxyl groups allows for derivatization, a process often used to enhance detection or separation in analytical assays. For example, these groups can react with specific probes, such as aryl isocyanates, to form carbamate (B1207046) or urea (B33335) products that exhibit distinct signals in circular dichroism (CD) and UV spectroscopy. nih.gov This principle can be applied to develop chiroptical sensing assays for quantifying the compound or its derivatives and determining their enantiomeric purity. nih.gov

Biotechnological Applications of this compound Derivatives

Information regarding the specific biotechnological applications of this compound and its derivatives is not extensively available in the reviewed scientific literature. While the broader class of amino alcohols has applications in biochemistry and materials science, dedicated research on the biotechnological use of this specific compound is limited. scbt.com

Production of Specialized Biochemicals

This compound serves as a crucial intermediate in the synthesis of complex organic and pharmaceutical compounds. researchgate.net Its primary utility lies in its role as a building block, where its reactive amine and hydroxyl groups can participate in various chemical reactions to form larger, more complex molecules. researchgate.netnih.gov

Research has focused on optimizing the synthesis of this compound to improve yield and efficiency. One documented synthetic route starts from 5-chloro-2-pentanone. researchgate.net The process involves a four-step reaction sequence that includes carbonyl protection, reaction with 2-(ethylamino)ethanol, deprotection, and finally, reductive amination to yield the target compound. researchgate.net This particular synthesis method has been reported to achieve a total yield of 53.8% with a purity of 99.0%. researchgate.net Another patented method describes a high-yielding continuous flow synthesis, indicating ongoing efforts to make its production more cost-effective and scalable. google.com

The structural features of this compound, specifically the presence of both nucleophilic amine groups and a hydroxyl group, allow it to be a versatile precursor in the synthesis of a range of other specialized biochemicals beyond Hydroxychloroquine, although such applications are less documented in publicly available research. researchgate.netgoogle.comnih.gov

Table 1: Synthesis Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 5-chloro-2-pentanone | researchgate.net |

| Key Reaction Steps | Carbonyl protection, Reaction with 2-(ethylamino)ethanol, Deprotection, Reductive amination | researchgate.net |

| Reported Total Yield | 53.8% | researchgate.net |

| Reported Purity (GC) | 99.0% | researchgate.net |

| Alternative Method | High-yielding continuous flow synthesis | google.com |

Integration into Bio-based Material Development

The integration of this compound into the development of bio-based materials is an area of potential rather than established application, as specific research directly utilizing this compound in biomaterials is not widely documented. However, its molecular structure suggests several possibilities for its use in creating or modifying bio-based polymers. Bio-based materials are derived from renewable resources, and there is a growing interest in developing new polymers and modifying existing ones to enhance their properties and sustainability. google.combldpharm.com

The functional groups on this compound—a primary amine, a tertiary amine, and a hydroxyl group—make it a candidate for several roles in polymer chemistry. For instance, in the synthesis of bio-based polyurethanes, compounds with hydroxyl and amine groups are essential. chemicalbook.comnih.gov Polyurethanes are formed by the reaction of diisocyanates with polyols, and diamines can be used as chain extenders to modify the polymer's properties. nih.gov Given that this compound possesses both a hydroxyl group and amine groups, it could theoretically act as a co-monomer or a chain extender in the synthesis of bio-based polyurethanes, potentially improving properties such as flexibility or adhesion. The development of polyurethanes from bio-based polyols and isocyanates is an active area of research aimed at reducing reliance on petrochemicals. nih.govresearcher.life

Another potential application is in the surface functionalization of existing biomaterials. researchgate.netnih.govresearchgate.net Many biomaterials require surface modifications to improve their biocompatibility, promote cell adhesion, or introduce antimicrobial properties. nih.govkuleuven.be Aminolysis, a process that introduces amine groups onto a polymer surface, is a common technique for surface activation. nih.govresearchgate.net A molecule like this compound could be grafted onto the surface of biomaterials such as polysaccharides (e.g., cellulose (B213188) or chitosan) or biodegradable polyesters. researchgate.net This functionalization could alter the surface chemistry, making it more amenable to further modifications, such as the attachment of bioactive molecules. researchgate.net

Furthermore, its structure could be leveraged in the creation of bio-based epoxy resins or composites. mdpi.comsci-hub.semdpi.comnih.gov The amine groups can act as curing agents (hardeners) for epoxy resins, creating cross-linked thermosetting polymers. The incorporation of such a molecule could influence the final mechanical and thermal properties of the resulting bio-based composite material.

While these applications are theoretically plausible based on the chemical nature of this compound and the general principles of polymer and materials science, further research is needed to explore and validate its specific use in the development of bio-based materials.

Table 2: Potential Roles in Bio-based Material Development

| Potential Application Area | Role of this compound | Relevant Functional Groups |

|---|---|---|

| Bio-based Polyurethanes | Co-monomer or Chain Extender | Hydroxyl, Primary/Secondary Amine |

| Surface Functionalization | Grafting Agent for Surface Activation | Primary/Secondary Amine, Hydroxyl |

| Bio-based Epoxy Resins | Curing Agent (Hardener) | Primary/Secondary Amine |

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and dynamic behavior of 2-((4-Aminopentyl)(ethyl)amino)ethanol. These methods allow for a detailed examination of the molecule's conformational space, which is essential for understanding its interactions and reactivity.

Prediction of Molecular Reactivity and Stability

The reactivity and stability of this compound are intrinsically linked to its molecular structure. Computational models can predict various parameters that provide insights into these characteristics. Force field-based molecular mechanics calculations are often employed to rapidly assess the energies of different conformations and identify low-energy structures.

The presence of multiple rotatable bonds in this compound results in a complex potential energy surface. A systematic conformational search would likely reveal several stable conformers stabilized by intramolecular hydrogen bonds, for instance, between the hydroxyl group and one of the nitrogen atoms. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, providing a picture of the dominant shapes the molecule adopts.

Molecular dynamics simulations can further be used to explore the conformational landscape over time, revealing the flexibility of the molecule and the timescales of transitions between different conformations. Such simulations can also provide insights into the molecule's solvation properties and its interactions with other molecules.

Illustrative Data Table: Predicted Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Intramolecular Interactions |

|---|---|---|---|

| 1 | 0.00 | -65.2, 178.1, 60.5 | Hydrogen bond between hydroxyl H and secondary amine N |

| 2 | 1.25 | 175.3, -62.4, 179.0 | Extended conformation, minimal intramolecular interactions |

| 3 | 2.10 | 63.1, 177.9, -61.2 | Hydrogen bond between hydroxyl H and primary amine N |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from a conformational analysis. The dihedral angles refer to key rotations around the C-C and C-N bonds.

Computational Approaches to Understand Structural-Functional Relationships

Understanding the relationship between the structure of this compound and its potential functions is a key goal of computational analysis. By mapping the molecule's electrostatic potential onto its electron density surface, regions of positive and negative potential can be identified. These regions indicate likely sites for electrophilic and nucleophilic attack, respectively, and can predict how the molecule might interact with biological targets or other chemical species.

For instance, the lone pairs on the nitrogen and oxygen atoms are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the protonated amine groups would be regions of positive potential, acting as hydrogen bond donors.

Quantitative Structure-Activity Relationship (QSAR) models, though typically applied to larger datasets of related compounds, could in principle be used to correlate computed molecular descriptors of this compound with any known activity. Descriptors such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors are readily calculated and can provide a preliminary assessment of its drug-like properties. uni-bonn.de

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure of this compound. These methods are essential for a deeper understanding of its chemical properties and reactivity.

Analysis of Electronic Properties and Bonding Characteristics

DFT calculations can be used to determine the optimized geometry of the molecule with high accuracy. From the optimized geometry, a wealth of information about its electronic properties can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity; a smaller gap generally indicates higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis can be performed to gain insights into the bonding characteristics, including the nature of the covalent bonds and the extent of any intramolecular charge transfer. This analysis can quantify the strength of hydrogen bonds and other non-covalent interactions.

Illustrative Data Table: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 7.7 eV | Suggests relatively high kinetic stability. |

| Dipole Moment | 2.8 D | Indicates a polar molecule. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.

Elucidation of Reaction Mechanisms at the Molecular Level

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.org By calculating the energies of reactants, transition states, and products, the reaction pathway and activation energies can be determined. smu.edu This allows for a detailed understanding of the feasibility and kinetics of a given reaction.

For example, the protonation of the amine groups or the deprotonation of the hydroxyl group can be modeled to predict the pKa values of the molecule. The mechanism of its reaction with other molecules, such as electrophiles or nucleophiles, can also be elucidated. Computational studies can identify the most likely sites of reaction and the stereochemical outcomes. chemrxiv.orgacs.org

The role of solvent can also be incorporated into these calculations using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution. This level of detail is invaluable for designing new synthetic routes or for understanding the biochemical transformations the molecule might undergo.

Analytical and Spectroscopic Methodologies for Research Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds by examining the interaction of matter with electromagnetic radiation. For 2-((4-Aminopentyl)(ethyl)amino)ethanol, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to confirm its identity and purity.

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show multiple distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value (number of protons) for each signal are key to structural assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Given the nine carbon atoms in this compound, nine distinct signals are expected in a proton-decoupled ¹³C NMR spectrum.

Predicted NMR Data for this compound | Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data | | :--- | :--- | :--- | | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Chemical Shift (δ, ppm) | | -CH₃ (ethyl) | ~1.0 | Triplet | 3H | ~12-15 | | -CH₂- (ethyl) | ~2.5 | Quartet | 2H | ~48-52 | | -CH₂-CH₂OH | ~2.6 | Triplet | 2H | ~52-56 | | -CH₂OH | ~3.6 | Triplet | 2H | ~59-63 | | -N-CH₂- (pentyl) | ~2.5 | Triplet | 2H | ~50-54 | | -CH₂-CH₂-CH(N) | ~1.4-1.6 | Multiplet | 2H | ~30-35 | | -CH₂-CH(N) | ~1.3-1.5 | Multiplet | 2H | ~38-42 | | -CH(NH₂) | ~2.8-3.2 | Multiplet | 1H | ~45-50 | | -CH₃ (pentyl) | ~1.1 | Doublet | 3H | ~22-25 | | -NH₂ | Variable | Broad Singlet | 2H | - | | -OH | Variable | Broad Singlet | 1H | - |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₉H₂₂N₂O), the exact mass is 174.1732 u. nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 174. The presence of two nitrogen atoms is consistent with the "nitrogen rule," which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight. jove.com

The fragmentation of the molecular ion is dominated by cleavages adjacent to the heteroatoms (oxygen and nitrogen), a process known as alpha-cleavage, which leads to the formation of stable carbocations or iminium ions. jove.comdummies.commiamioh.edu Another common fragmentation pathway for alcohols is the loss of a water molecule. libretexts.org

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 174 | [C₉H₂₂N₂O]⁺ | Molecular Ion ([M]⁺) |

| 156 | [C₉H₁₈N₂]⁺ | Loss of H₂O from the alcohol group |

| 145 | [C₇H₁₇N₂O]⁺ | Alpha-cleavage with loss of an ethyl radical (•CH₂CH₃) |

| 88 | [C₄H₁₀NO]⁺ | Alpha-cleavage with loss of the 4-aminopentyl radical |

| 86 | [C₅H₁₂N]⁺ | Cleavage of the C-C bond alpha to the primary amine |

| 44 | [C₂H₆N]⁺ | Iminium ion from cleavage of the N-ethyl group |

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. compoundchem.com The spectrum for this compound is expected to display characteristic absorption bands confirming the presence of its primary amine, tertiary amine, alcohol, and alkane components. masterorganicchemistry.comvscht.cz

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3500 | O-H stretch | Alcohol (broad due to H-bonding) |

| 3300 - 3500 | N-H stretch | Primary Amine (typically two sharp bands) |

| 2850 - 2960 | C-H stretch | Alkane (CH₂, CH₃) |

| 1590 - 1650 | N-H bend | Primary Amine |

| 1050 - 1260 | C-O stretch | Primary Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. The technique is most sensitive for compounds containing chromophores, such as aromatic rings or conjugated double bond systems. Since this compound is a saturated aliphatic compound, it lacks a significant chromophore. Therefore, it is not expected to exhibit strong absorption in the standard UV-Vis range of 200–800 nm. Any absorption would be weak and occur at wavelengths below 220 nm, resulting from n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms.

Chromatographic Separation and Quantification in Research Samples

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, both gas and liquid chromatography can be employed for analysis, separation, and quantification in research samples.

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Although this compound has a relatively high boiling point, it is amenable to GC analysis. chemicalbook.com

Due to the polar nature of the primary amine and hydroxyl functional groups, which can interact with the stationary phase and lead to poor peak shape (tailing), specific analytical strategies are often required. One approach is to use a specialized capillary column designed for amine analysis, which has a basic surface deactivation to minimize these interactions.

An alternative and common strategy is chemical derivatization, where the polar -NH₂ and -OH groups are converted into less polar, more volatile moieties. Silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a frequently used method for amino acids and amino alcohols prior to GC-MS analysis. sigmaaldrich.commdpi.com

Typical Gas Chromatography (GC) Parameters

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., Wax) or a specialized amine column. |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature of ~100 °C, ramped to ~250 °C at 10-20 °C/min. |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a highly versatile technique for separating components of a mixture in solution. It is well-suited for the analysis of polar compounds like this compound.

Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is a common method. However, a significant challenge is detection, as the compound lacks a strong UV chromophore. To overcome this, several strategies can be employed:

Universal Detectors: Detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector can be used, although they may offer lower sensitivity than UV detection.

Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer provides highly sensitive and selective detection, allowing for both quantification and mass-based identification.

Pre-column Derivatization: This is a widely used approach to enhance detectability. The primary amine group can be reacted with a labeling reagent to attach a moiety that is strongly UV-absorbent or fluorescent. Common derivatizing agents for amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and phenylisothiocyanate (PITC). thermofisher.compsu.edu This allows for highly sensitive detection using standard UV or fluorescence detectors.

Typical High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase | Gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | Mass Spectrometry (MS), ELSD, or UV/Fluorescence following pre-column derivatization. |

Safety Considerations and Handling Protocols in Academic Research Environments

Responsible Waste Management and Environmental Impact Mitigation in Research

Proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. The generation of hazardous waste should be minimized whenever possible, and all waste must be handled in accordance with institutional and regulatory guidelines.

Waste Collection and Storage: All waste containing 2-((4-Aminopentyl)(ethyl)amino)ethanol must be treated as hazardous waste.

Containers: Waste should be collected in containers that are compatible with the chemical. bsu.edu Plastic containers are generally preferred for corrosive substances. nih.gov The containers must be in good condition and have a secure lid to prevent leaks. columbia.edu

Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations or formulas), the approximate concentrations, the date of accumulation, and the name of the principal investigator. columbia.eduumaryland.educornell.edu

Satellite Accumulation Areas (SAAs): Waste containers should be stored in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation. nih.gov These areas must be under the control of the laboratory personnel. columbia.edu

Segregation: Incompatible waste streams must be segregated to prevent dangerous reactions. columbia.edu For example, acidic waste should be stored separately from basic waste.

Waste Disposal Procedures: Disposal of chemical waste is typically handled through the institution's Environmental Health and Safety (EHS) office.

Once a waste container is full, a request for pickup should be submitted to the EHS office. cornell.edu

Laboratory personnel should not dispose of chemical waste down the drain. lndcollege.co.in

Environmental Impact Mitigation: this compound is noted to have the potential for long-lasting harmful effects on aquatic life. umn.edu Amines, as a class of compounds, can be harmful to the environment if not disposed of properly. umn.edu They can contaminate water sources, and some degradation products of amines, such as nitrosamines, can also be hazardous. umn.eduqmul.ac.uk

To mitigate the environmental impact:

Future Directions and Emerging Research Areas

Exploration of Unconventional Synthetic Routes and Derivatization

While traditional multi-step chemical syntheses of 2-((4-Aminopentyl)(ethyl)amino)ethanol are well-documented, particularly its synthesis from precursors like 5-chloro-2-pentanone, the future of its production and derivatization lies in more efficient and sustainable methodologies. researchgate.net

Unconventional Synthetic Routes:

The exploration of biocatalysis and flow chemistry represents a significant leap forward. Biocatalytic methods, utilizing enzymes for the synthesis of diamines, offer a greener alternative to conventional chemical routes, potentially reducing hazardous waste and improving stereoselectivity. wikipedia.orgfiveable.me Although the direct enzymatic synthesis of this compound has not yet been reported, the successful biosynthesis of other diamines, such as 1,5-diaminopentane, in engineered microorganisms like Escherichia coli and Corynebacterium glutamicum, suggests that a biosynthetic pathway for this compound could be a viable future research avenue. libretexts.org

Continuous flow synthesis is another promising unconventional route. A high-yielding, semi-continuous flow process for the production of hydroxychloroquine (B89500) has been developed, which notably includes the synthesis of this compound as a key intermediate. acs.org This method, which can involve the use of continuous stirred-tank reactors (CSTRs), offers advantages in terms of safety, scalability, and process control compared to batch production. acs.orgnih.gov

| Synthetic Route | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell systems. wikipedia.orglibretexts.org | Environmentally friendly, high stereoselectivity, use of renewable feedstocks. libretexts.org |

| Flow Chemistry | Continuous reaction in a reactor system. acs.org | Improved safety, scalability, process control, and potentially higher yields. acs.orgnih.gov |

Derivatization:

The derivatization of this compound is an active area of research, aiming to create novel molecules with enhanced or entirely new functionalities. A notable example is the synthesis of novel N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives. acs.org This is achieved by condensing this compound with substituted 2-(morpholin-4-yl)quinoline-3-carbaldehydes to form an imine, which is then reduced to the corresponding amine. acs.org Such derivatization strategies are pivotal in medicinal chemistry for developing new therapeutic agents. acs.org

Novel Applications in Advanced Functional Materials

The unique molecular structure of this compound, featuring a primary amine, a tertiary amine, and a hydroxyl group, makes it a highly attractive building block for a new generation of advanced functional materials. youtube.comacs.org Its bifunctional nature allows it to participate in step-growth polymerization to form a variety of polymers. wikipedia.orgfiveable.melibretexts.org

Potential Polymer Applications:

As a bifunctional monomer, this compound can be envisioned as a key component in the synthesis of specialty polyamides, polyimides, and polyurethanes. vt.edursc.org The flexible pentyl chain in its backbone could impart unique properties, such as a lower glass transition temperature and increased solubility, to otherwise rigid polymer structures. acs.org Furthermore, the presence of both primary and tertiary amine functionalities, along with a hydroxyl group, opens up possibilities for its use as a curing agent for epoxy resins, potentially leading to thermosets with tailored mechanical and thermal properties. threebond.co.jp

| Potential Polymer Type | Role of this compound | Anticipated Properties of the Resulting Material |

| Polyamides | Diamine monomer reacting with a diacid. nih.gov | Enhanced flexibility, improved solubility in organic solvents. |

| Polyimides | Diamine monomer reacting with a dianhydride. vt.edu | Increased processability, potential for self-healing properties. acs.org |

| Polyurethanes | Diol/diamine chain extender reacting with a diisocyanate. | Tunable mechanical properties, potential for biocompatibility. |

| Epoxy Resins | Curing agent/hardener. threebond.co.jp | Modified cross-linking density, tailored thermal and mechanical stability. |

The development of self-healing polymers is another exciting frontier. The incorporation of long-chain, flexible diamines into polymer backbones has been shown to facilitate self-healing capabilities. The structure of this compound makes it a candidate for designing such materials.

Interdisciplinary Research Integrating this compound with Other Scientific Domains

The future of materials science and chemistry is increasingly interdisciplinary. The unique properties of this compound position it at the crossroads of several scientific domains, from materials chemistry to sensor technology and computational science.

Biosensors and Functionalized Surfaces:

There is a growing interest in developing electrochemical biosensors for a wide range of applications. threebond.co.jp The functionalization of sensor surfaces with molecules containing amine groups can enhance their sensitivity and selectivity. nih.gov For instance, carbon nanofibers functionalized with aromatic diamines have been used to create enzyme-free electrochemical sensors for glucose. nih.gov The primary amine group of this compound could be similarly utilized to anchor it to sensor surfaces, creating a platform for the detection of specific analytes.

Metal-Organic Frameworks (MOFs):

Metal-organic frameworks are a class of porous materials with applications in gas storage, separation, and catalysis. The properties of MOFs are highly dependent on the organic ligands used in their synthesis. acs.orgrsc.org Aminoalcohols and other amino-functionalized ligands have been successfully incorporated into MOFs to enhance their properties, such as CO2 adsorption. nih.govnih.gov The ability of this compound to chelate metal ions through its amine and hydroxyl groups makes it a promising candidate for the design of novel, functional MOFs.

Computational Modeling and Materials Design:

The integration of computational modeling with experimental work is accelerating the discovery of new materials. cam.ac.ukacs.org Molecular dynamics simulations and machine learning algorithms can be employed to predict the properties of polymers and other materials derived from this compound before they are synthesized in the lab. acs.orgyoutube.com This in silico approach can guide the rational design of new functional materials with desired characteristics, saving significant time and resources.

Q & A

Q. What is the synthetic role of 2-((4-Aminopentyl)(ethyl)amino)ethanol in hydroxychloroquine (HCQ) production?

This compound serves as a critical intermediate in HCQ synthesis. Two primary strategies are employed:

- Strategy 1 : Reaction of this compound with 4,7-dichloroquinoline to form HCQ via C–N bond formation.

- Strategy 2 : Condensation of 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one with 7-chloroquinolin-4-amine . Methodological optimization includes controlling reaction stoichiometry, temperature (typically 80–100°C), and catalyst selection (e.g., Lewis acids).

Q. What are the key physicochemical properties of this compound?

Q. Which spectroscopic techniques are effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., –NH₂, –OH stretches).

- NMR (¹H/¹³C) : Resolves structural features like ethyl and pentyl chains.

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) improve predictions of thermodynamic properties for this compound?

DFT methods incorporating exact-exchange terms (e.g., B3LYP hybrid functional) enhance accuracy in calculating vaporization enthalpies, solvation energies, and electronic properties. Basis sets like 6-31G* and solvent models (e.g., PCM) are recommended for simulations .

Q. What experimental design principles optimize synthetic yield of this compound?

- Reductive Amination : Use NaBH₄ or LiAlH₄ to reduce imine intermediates.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance efficiency. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can structural modifications enhance the biological activity of derivatives?

- SAR Studies : Systematically vary substituents (e.g., alkyl chain length, hydroxyl position) and evaluate antibacterial potency.

- Computational Docking : Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What methodologies resolve contradictions in reported physicochemical data?

- Reproducibility Trials : Validate measurements under controlled conditions (e.g., standardized temperature/purity).

- Advanced Analytics : Use differential scanning calorimetry (DSC) for melting points or gas adsorption for surface area .

Q. How to assess the environmental impact of this compound?

- Biodegradability : OECD 301F test for microbial degradation in aqueous systems.

- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀ determination).

- Bioaccumulation : LogP calculations and in vitro hepatic metabolism studies .

Data Contradictions and Validation

Discrepancies in density or refractive index values may arise from impurities or measurement techniques. For example, reports a density of 0.935 g/cm³, while other sources might vary due to solvent traces. Cross-validation using gas pycnometry or ultracentrifugation is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.